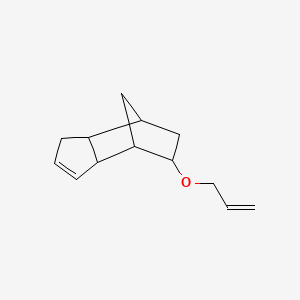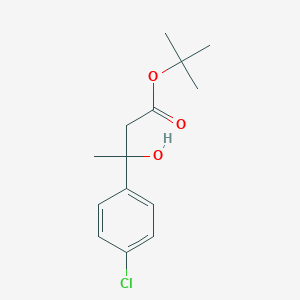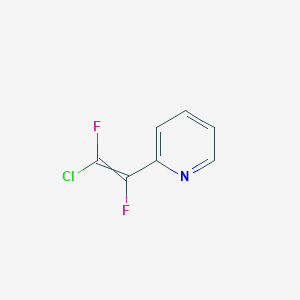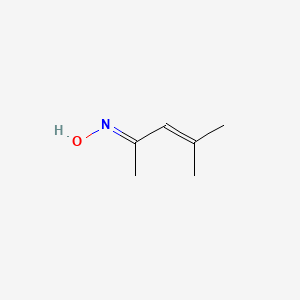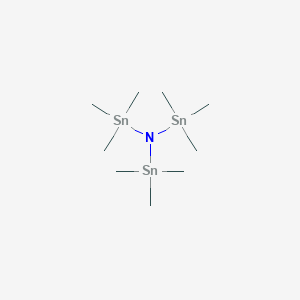
1,1,1-Trimethyl-N,N-bis(trimethylstannyl)stannanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,1-Trimethyl-N,N-bis(trimethylstannyl)stannanamine is a chemical compound with the molecular formula C9H27NSn2Si It is known for its unique structure, which includes trimethylstannyl groups attached to a stannanamine core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trimethyl-N,N-bis(trimethylstannyl)stannanamine typically involves the reaction of trimethylstannyl chloride with a suitable amine precursor. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis. Common solvents used in the synthesis include tetrahydrofuran (THF) and toluene. The reaction conditions often require low temperatures to control the reactivity of the stannyl groups.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
1,1,1-Trimethyl-N,N-bis(trimethylstannyl)stannanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form stannic derivatives.
Reduction: Reduction reactions can lead to the formation of lower oxidation state tin compounds.
Substitution: The trimethylstannyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like halides and alkoxides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield stannic oxides, while substitution reactions can produce a variety of organotin compounds.
科学的研究の応用
1,1,1-Trimethyl-N,N-bis(trimethylstannyl)stannanamine has several scientific research applications:
Chemistry: It is used as a reagent in organotin chemistry for the synthesis of complex organometallic compounds.
Biology: The compound’s derivatives are studied for their potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a precursor for radiopharmaceuticals.
Industry: It is utilized in the production of specialty polymers and as a catalyst in various industrial processes.
作用機序
The mechanism of action of 1,1,1-Trimethyl-N,N-bis(trimethylstannyl)stannanamine involves its interaction with molecular targets through its stannyl groups. These groups can form covalent bonds with nucleophilic sites on target molecules, leading to the formation of stable complexes. The pathways involved in its action include:
Covalent Bond Formation: The stannyl groups react with nucleophiles to form covalent bonds.
Coordination Chemistry: The compound can act as a ligand, coordinating with metal centers in catalytic processes.
類似化合物との比較
Similar Compounds
Bis(trimethylsilyl)carbodiimide: Similar in structure but with silicon instead of tin.
Tris(trimethylsilyl)amine: Contains three trimethylsilyl groups attached to a nitrogen atom.
Bis(trimethylstannyl)acetylene: Features two trimethylstannyl groups attached to an acetylene moiety.
Uniqueness
1,1,1-Trimethyl-N,N-bis(trimethylstannyl)stannanamine is unique due to its dual trimethylstannyl groups, which impart distinct reactivity and potential for forming complex organotin compounds. Its versatility in undergoing various chemical reactions and its applications in multiple fields make it a valuable compound for scientific research and industrial use.
特性
CAS番号 |
1068-70-8 |
|---|---|
分子式 |
C9H27NSn3 |
分子量 |
505.4 g/mol |
IUPAC名 |
[[bis(trimethylstannyl)amino]-dimethylstannyl]methane |
InChI |
InChI=1S/9CH3.N.3Sn/h9*1H3;;;; |
InChIキー |
NMPKYEQOHHHQPE-UHFFFAOYSA-N |
正規SMILES |
C[Sn](C)(C)N([Sn](C)(C)C)[Sn](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


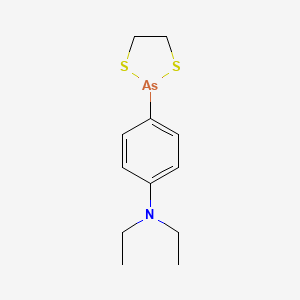
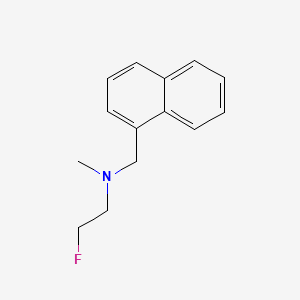
![[4-[2-[4-(Aziridine-1-carbonyloxy)phenyl]propan-2-yl]phenyl] aziridine-1-carboxylate](/img/structure/B14744033.png)
![2-[4-(Pentyloxy)phenyl]acetamide](/img/structure/B14744040.png)
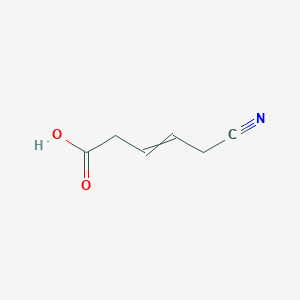
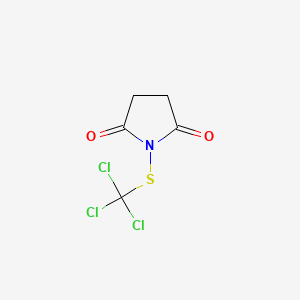
![7,8,9,10-Tetrahydrocyclohepta[de]naphthalene](/img/structure/B14744061.png)
